molecular formula C16H15NO3 B5917644 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone

1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone

Cat. No. B5917644
M. Wt: 269.29 g/mol
InChI Key: CBJCIYFHBWSWOD-UHFFFAOYSA-N
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Description

1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FME is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature and has been found to possess numerous biological activities.

Mechanism of Action

The mechanism of action of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular redox balance and the induction of antioxidant and detoxification enzymes. 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has also been found to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has also been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases, including cancer and cardiovascular disease. In addition, 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been found to have a protective effect on the liver and kidneys, which are organs that are particularly vulnerable to oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is its broad range of biological activities, which make it a promising candidate for the development of novel therapeutics. 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is not fully understood, which can make it challenging to design experiments to investigate its biological activities.

Future Directions

There are several future directions for research on 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone. One area of interest is the development of novel 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone, which could lead to the identification of new targets for drug development. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone as a potential therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone involves a multi-step process that starts with the reaction of indole with formaldehyde to form 2-methylindole-3-carboxaldehyde. This intermediate is then reacted with furfural in the presence of a catalyst to form 1-(2-furylmethyl)-2-methylindole-3-carboxaldehyde. Finally, the aldehyde group of the intermediate is reduced to a hydroxyl group using sodium borohydride, resulting in the formation of 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone.

Scientific Research Applications

1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have shown that 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. In addition, 1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has been shown to possess strong anti-oxidant activity, which can protect cells from oxidative stress-induced damage.

properties

IUPAC Name

1-[1-(furan-2-ylmethyl)-5-hydroxy-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-16(11(2)18)14-8-12(19)5-6-15(14)17(10)9-13-4-3-7-20-13/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJCIYFHBWSWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Furan-2-ylmethyl-5-hydroxy-2-methyl-1H-indol-3-yl)-ethanone

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